4-(Pyridin-4-yl)-3-(trifluoromethyl)benzoic acid
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Overview
Description
4-(Pyridin-4-yl)-3-(trifluoromethyl)benzoic acid is an organic compound that features a pyridine ring and a benzoic acid moiety, with a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-yl)-3-(trifluoromethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromopyridine and 3-(trifluoromethyl)benzoic acid.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 4-bromopyridine with a boronic acid derivative of 3-(trifluoromethyl)benzoic acid. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-yl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzene ring, while oxidation and reduction can modify the pyridine ring.
Scientific Research Applications
4-(Pyridin-4-yl)-3-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: Utilized in the development of advanced materials, such as polymers and metal-organic frameworks (MOFs), due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)-3-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)benzoic acid:
4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoic acid: Positional isomer with the pyridine ring attached at a different position on the benzene ring.
Uniqueness
4-(Pyridin-4-yl)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the pyridine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-pyridin-4-yl-3-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-7-9(12(18)19)1-2-10(11)8-3-5-17-6-4-8/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRCGNUNRSCDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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